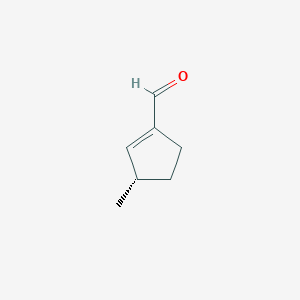
(3S)-3-Methylcyclopentene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Methylcyclopentene-1-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
One of the primary applications of (3S)-3-methylcyclopentene-1-carbaldehyde is in organic synthesis. Its unique structure enables it to serve as an intermediate in the synthesis of more complex molecules.
Case Study: Synthesis of Chiral Alcohols
Researchers have utilized this compound as a starting material for the synthesis of chiral alcohols through asymmetric reduction processes. The compound's aldehyde functional group can be selectively reduced to form alcohols with high enantiomeric excess, which is crucial for pharmaceutical applications.
Pharmaceutical Applications
The compound has been investigated for its potential use in drug development. Its structural features allow for modifications that can enhance biological activity.
Case Study: Anticancer Properties
In a study published in a peer-reviewed journal, this compound derivatives were synthesized and tested for anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Material Science
This compound is also explored in material science, particularly in the development of polymers and resins.
Case Study: Polymerization Reactions
The compound can undergo polymerization reactions to form novel materials with unique properties. For instance, researchers have reported the use of this compound in the synthesis of thermosetting resins that exhibit improved thermal stability and mechanical strength compared to traditional materials.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Organic Synthesis | Intermediate for chiral alcohols | High enantiomeric excess achieved through reduction |
| Pharmaceutical | Potential anticancer agents | Significant cytotoxicity against cancer cell lines |
| Material Science | Development of novel polymers | Enhanced thermal stability and mechanical properties |
Eigenschaften
CAS-Nummer |
114818-65-4 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
(3S)-3-methylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C7H10O/c1-6-2-3-7(4-6)5-8/h4-6H,2-3H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
IESCSGMYFIICHV-LURJTMIESA-N |
SMILES |
CC1CCC(=C1)C=O |
Isomerische SMILES |
C[C@H]1CCC(=C1)C=O |
Kanonische SMILES |
CC1CCC(=C1)C=O |
Synonyme |
1-Cyclopentene-1-carboxaldehyde, 3-methyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















